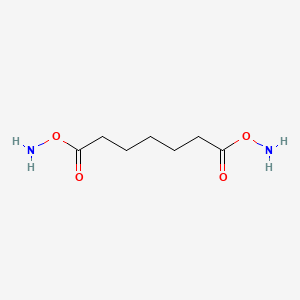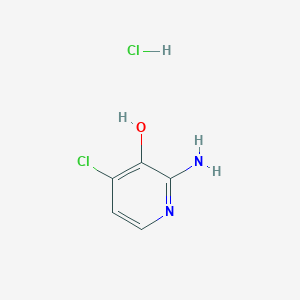
(6R,2s)-diaminopimelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R,2s)-diaminopimelic acid is a stereoisomer of diaminopimelic acid, an important intermediate in the biosynthesis of lysine, an essential amino acid. This compound plays a crucial role in the peptidoglycan layer of bacterial cell walls, making it significant in both microbiology and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,2s)-diaminopimelic acid typically involves the stereoselective reduction of a precursor compound. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral catalyst. The reaction conditions often include a hydrogen atmosphere at elevated pressures and temperatures, along with the presence of a chiral ligand to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then processed to isolate and purify the compound.
化学反応の分析
Types of Reactions
(6R,2s)-diaminopimelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form diamino derivatives.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Keto acids.
Reduction: Diamino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(6R,2s)-diaminopimelic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in studying bacterial cell wall synthesis and function.
Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell walls.
Industry: Used in the production of lysine and other amino acids through fermentation processes.
作用機序
The mechanism of action of (6R,2s)-diaminopimelic acid involves its incorporation into the peptidoglycan layer of bacterial cell walls. It serves as a cross-linking agent, providing structural integrity to the cell wall. The molecular targets include enzymes involved in peptidoglycan biosynthesis, such as transpeptidases and carboxypeptidases. The pathways involved are part of the bacterial cell wall synthesis pathway.
類似化合物との比較
Similar Compounds
(6S,2R)-diaminopimelic acid: Another stereoisomer with different spatial arrangement of atoms.
Lysine: An essential amino acid with a similar structure but different functional groups.
Diaminopimelate: A related compound involved in lysine biosynthesis.
Uniqueness
(6R,2s)-diaminopimelic acid is unique due to its specific stereochemistry, which is crucial for its role in bacterial cell wall synthesis. Its ability to act as a cross-linking agent in the peptidoglycan layer distinguishes it from other similar compounds.
特性
分子式 |
C7H14N2O4 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
diamino heptanedioate |
InChI |
InChI=1S/C7H14N2O4/c8-12-6(10)4-2-1-3-5-7(11)13-9/h1-5,8-9H2 |
InChIキー |
GQQWDGDPDLUXEH-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)ON)CCC(=O)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)


![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)




![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)

![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
